Product packaging for (E)-4-morpholinobut-2-enoic acid(Cat. No.:CAS No. 1323199-72-9)

(E)-4-morpholinobut-2-enoic acid

Cat. No.: B170201
CAS No.: 1323199-72-9
M. Wt: 171.19 g/mol
InChI Key: LQFDQJDIWFMWHN-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(E)-4-Morpholinobut-2-enoic acid is a valuable chemical intermediate in advanced pharmaceutical research and development. Its structure, featuring a morpholino ring and a carboxylic acid group separated by an unsaturated linker, makes it a versatile building block for constructing more complex molecules with potential biological activity. This compound serves as a key synthetic precursor in the discovery of novel therapeutics, notably appearing in patent literature for the synthesis of pyrimidine and pyridine compounds designed as kinase inhibitors . Research indicates its application in the development of inhibitors for Bruton's Tyrosine Kinase (BTK), a recognized target in the treatment of various B-cell malignancies and autoimmune diseases . Furthermore, its structural motif is utilized in creating derivatives investigated as potential cyclin-dependent kinase (CDK) inhibitors, which are of significant interest in oncology for regulating cell cycle progression . The this compound scaffold provides researchers with a critical starting point for structure-activity relationship (SAR) studies, enabling the exploration and optimization of drug candidates targeting these and other important enzymatic pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO3 B170201 (E)-4-morpholinobut-2-enoic acid CAS No. 1323199-72-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-morpholin-4-ylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-8(11)2-1-3-9-4-6-12-7-5-9/h1-2H,3-7H2,(H,10,11)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFDQJDIWFMWHN-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for E 4 Morpholinobut 2 Enoic Acid and Analogues

Direct Synthesis Routes to (E)-4-Morpholinobut-2-enoic Acid

The primary approach for synthesizing this compound involves the direct introduction of the morpholine (B109124) group onto a pre-existing butenoic acid framework. This is typically achieved through nucleophilic substitution reactions.

Nucleophilic Substitution Reactions with (E)-4-Halobut-2-enoic Acid Precursors

The most common direct synthesis route employs the reaction of morpholine with an (E)-4-halobut-2-enoic acid, such as (E)-4-bromobut-2-enoic acid. In this SN2 reaction, the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen and displacing it. This reaction establishes the crucial C-N bond, yielding the final product, often as a hydrochloride salt. google.comepo.org

The general scheme for this reaction is as follows: (E)-4-Halobut-2-enoic Acid + Morpholine → this compound + Halide Salt

This method is utilized in the preparation of various substituted amides for applications in medicinal chemistry, where this compound is a key intermediate. google.comgoogleapis.comgoogle.com

Optimization of Reaction Conditions and Yields

The efficiency of the nucleophilic substitution reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, and the presence of a base.

For similar nucleophilic substitution reactions involving morpholine, increasing the temperature generally leads to higher yields, with an optimal temperature often found around 80°C. researchgate.net The choice of solvent is also critical; polar aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are frequently used to facilitate the reaction. google.comgoogle.com The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can be used to scavenge the acid generated during the reaction, driving the equilibrium towards the product. google.com The amount of catalyst or base used is also fine-tuned; for instance, studies on related syntheses show that a specific molar percentage of a catalyst can maximize the yield. researchgate.net

Table 1: Factors for Optimization in Nucleophilic Substitution

ParameterEffect on ReactionCommon Choices
Temperature Higher temperatures generally increase reaction rate and yield, up to an optimum point.Room Temperature to 80°C researchgate.net
Solvent Affects solubility of reactants and can influence reaction mechanism.Dichloromethane (DCM), Dimethylformamide (DMF) google.comgoogle.com
Base Neutralizes acidic byproducts, driving the reaction forward.Diisopropylethylamine (DIPEA) google.com

Synthetic Approaches to Key Intermediates

The availability of suitable starting materials is crucial for the synthesis of the target compound. This section focuses on the preparation of the key precursor, (E)-4-bromobut-2-enoic acid, and other related butenoic acid derivatives.

Preparation of (E)-4-Bromobut-2-enoic Acid from Crotonic Acid

(E)-4-Bromobut-2-enoic acid, also known as 4-bromocrotonic acid, is a vital intermediate. smolecule.comchembk.comtcichemicals.com It is commonly synthesized from (E)-but-2-enoic acid (crotonic acid) via a radical bromination reaction. chemicalbook.com This transformation specifically targets the allylic position of the crotonic acid.

The most widely used method involves the reaction of crotonic acid with N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as dibenzoyl peroxide. The reaction is typically carried out in a nonpolar solvent like tetrachloromethane (CCl₄) under reflux conditions. chemicalbook.com This method has been reported to produce the desired (E)-4-bromobut-2-enoic acid in high yield.

Table 2: Synthesis of (E)-4-Bromobut-2-enoic Acid from Crotonic Acid chemicalbook.com

ReactantReagent(s)SolventTemperatureTimeYield
(E)-But-2-enoic acid (Crotonic Acid)N-Bromosuccinimide (NBS), Dibenzoyl peroxideTetrachloromethane (CCl₄)77°C4 h93%

The mechanism involves the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from NBS to generate a bromine radical. This bromine radical subsequently abstracts an allylic hydrogen from crotonic acid, creating a resonance-stabilized allylic radical. This radical then reacts with another molecule of NBS to form the product and a succinimidyl radical, which propagates the chain reaction. rug.nl

Synthesis of Related (E)-But-2-enoic Acid Derivatives

A variety of (E)-but-2-enoic acid derivatives have been synthesized as they are important building blocks in organic and medicinal chemistry. nih.govtandfonline.com

(E)-4-Amino-3-(4-chlorophenyl)but-2-enoic acids: These have been synthesized from 4-chloroacetophenone as conformationally restricted analogues of baclofen. publish.csiro.au

(E)-4-Bromo-4,4-difluoro-but-2-enoic acid: This fluorinated analogue is prepared through a multi-step process, showcasing methods to introduce halogens at the vinylic position. google.com

(E)-4-Oxo-2-butenoic acids: These are synthesized via a microwave-assisted aldol (B89426) condensation between methyl ketone derivatives and glyoxylic acid. This method has been shown to be highly stereoselective, yielding exclusively the E-isomer. rsc.org

(E)-4-(Dimethylamino)but-2-enoic acid: This analogue can be prepared and is used in the synthesis of various complex molecules. google.com

Stereoselective Synthesis Considerations

Maintaining the (E)-stereochemistry of the carbon-carbon double bond is a critical aspect of synthesizing this compound and its analogues.

The synthetic route starting from (E)-but-2-enoic acid (crotonic acid) to form (E)-4-bromobut-2-enoic acid inherently preserves the (E)-configuration of the double bond, as the allylic bromination reaction does not affect the geometry of the alkene. chemicalbook.com Subsequent nucleophilic substitution by morpholine also proceeds without altering the double bond configuration.

In other synthetic approaches, such as the aldol condensation to form 4-oxo-2-butenoic acids, the reaction conditions can be tuned to favor the formation of the thermodynamically more stable (E)-isomer, often with high stereoselectivity. rsc.org For more complex analogues with additional stereocenters, asymmetric synthesis strategies are employed. These can include the use of chiral catalysts, such as isothiourea catalysts for enantioselective conjugate additions, or chiral auxiliaries to direct the stereochemical outcome of a reaction. rsc.orgyoutube.com For instance, catalytic asymmetric hydrogenation is a powerful tool for establishing stereocenters in related structures like β-hydroxy esters. researchgate.net The choice of reagents and reaction conditions is paramount to controlling the absolute and relative stereochemistry of the final product.

Control of E/Z Isomerism in But-2-enoic Acid Derivatives

The geometry of the carbon-carbon double bond in but-2-enoic acid derivatives is a critical aspect of their synthesis. The (E)-isomer is often the thermodynamically more stable and desired product. Several synthetic strategies have been developed to achieve high E/Z selectivity.

One of the most powerful and widely used methods for the stereoselective synthesis of (E)-α,β-unsaturated esters and acids is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. The HWE reaction generally exhibits a strong preference for the formation of the (E)-alkene, especially when the phosphonate reagent contains an electron-withdrawing group, which is the case for the synthesis of but-2-enoic acid derivatives. wikipedia.orgarkat-usa.org

The reaction mechanism involves the formation of a phosphonate carbanion upon treatment with a base, which then undergoes nucleophilic addition to the carbonyl compound. The resulting intermediate eliminates a dialkyl phosphate (B84403) to form the alkene. The high (E)-selectivity is attributed to the thermodynamic control during the reaction, where the sterically less hindered (E)-transition state is favored. organic-chemistry.org

A plausible route to this compound via the HWE reaction would involve the reaction of a phosphonoacetate with a suitable morpholine-containing aldehyde, such as 2-morpholinoacetaldehyde. Alternatively, a domino oxidation-Wittig reaction sequence can be employed, where a primary alcohol is oxidized in situ to the aldehyde, which then immediately reacts with a stabilized Wittig reagent. organic-chemistry.org This one-pot approach avoids the isolation of potentially unstable aldehydes. organic-chemistry.org

The choice of base, solvent, and reaction temperature can influence the E/Z ratio, although the HWE reaction is robust in its preference for the (E)-isomer. researchgate.net The use of bis(2,2,2-trifluoroethyl)phosphonoacetate esters in HWE reactions has also been shown to provide excellent (E)-selectivity. arkat-usa.org

Table 1: Examples of (E)-Selective Horner-Wadsworth-Emmons Reactions

Phosphonate Reagent Aldehyde Base Solvent E/Z Ratio Yield (%) Reference
Triethyl phosphonoacetate Benzaldehyde NaH THF >95:5 92 organic-chemistry.org
Methyl 2-methyl-4-diethoxy-phosphorylcrotonate Octanal KHMDS THF >99:1 85 researchgate.net
Bis(2,2,2-trifluoroethyl)phosphonoacetate 4-Chlorobenzaldehyde i-PrMgBr Toluene 95:5 77 arkat-usa.org
(EtO)₂P(O)CH₂CO₂Et N-Boc-alaninal LiCl, DBU CH₃CN >98:2 88 conicet.gov.ar

Another effective method for controlling the stereochemistry is the Wittig reaction . While traditional Wittig reactions with non-stabilized ylides often lead to (Z)-alkenes, the use of stabilized ylides, such as those derived from phosphonium (B103445) salts bearing an ester or carboxylate group, strongly favors the formation of (E)-alkenes. organic-chemistry.orgmasterorganicchemistry.comharvard.edu The driving force for this selectivity is the thermodynamic stability of the intermediates leading to the (E)-product. organic-chemistry.org

Enantioselective Approaches to Chiral Analogues

The introduction of chirality into analogues of 4-morpholinobut-2-enoic acid can be achieved through several powerful asymmetric synthetic strategies. These methods are crucial for accessing enantiomerically pure compounds for various applications.

A prominent strategy is the use of chiral auxiliaries . nih.govbath.ac.ukresearchgate.net Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recycled. york.ac.uk Evans oxazolidinones are among the most successful and widely used chiral auxiliaries. nih.govsioc-journal.cn

For the synthesis of chiral analogues of 4-morpholinobut-2-enoic acid, an Evans-type chiral auxiliary can be attached to a butenoic acid derivative. The subsequent conjugate addition of a nucleophile, such as an organocuprate or a different amine, would proceed with high diastereoselectivity, controlled by the steric and electronic properties of the auxiliary. sioc-journal.cn The auxiliary effectively shields one face of the molecule, forcing the incoming nucleophile to attack from the opposite face.

Table 2: Diastereoselective Michael Additions using Evans Chiral Auxiliaries

Substrate (with Evans Auxiliary) Nucleophile Catalyst/Conditions Diastereomeric Excess (de) Yield (%) Reference
(R)-4-benzyl-3-crotonoyl-oxazolidin-2-one Me₂CuLi Et₂O, -78 °C >99% 95 sioc-journal.cn
(S)-4-isopropyl-3-cinnamoyl-oxazolidin-2-one PhMgBr CuBr·SMe₂, THF 98% 89 sioc-journal.cn
(R)-4-phenyl-3-(but-2-enoyl)-oxazolidin-2-one Et₂CuLi THF, -78 °C 96% 91 researchgate.net

Catalytic asymmetric conjugate addition represents another highly efficient and atom-economical approach to chiral molecules. beilstein-journals.org This method involves the use of a chiral catalyst to control the stereochemical outcome of the addition of a nucleophile to an α,β-unsaturated compound. For the synthesis of chiral 4-morpholinobut-2-enoic acid analogues, the conjugate addition of morpholine or a morpholine equivalent to a suitable butenoate ester could be catalyzed by a chiral Lewis acid or an organocatalyst. researchgate.netrsc.org

Copper-catalyzed enantioselective conjugate addition of organometallic reagents to α,β-unsaturated esters is a well-established method. beilstein-journals.org While the direct catalytic asymmetric addition of morpholine can be challenging, alternative approaches such as the use of a protected amine equivalent or an umpolung strategy can be employed.

For instance, the enantioselective conjugate addition of a malonate to an α,β-unsaturated aldehyde, catalyzed by an enzyme like 4-oxalocrotonate tautomerase, can produce a chiral intermediate that can be further elaborated to the desired chiral acid. rsc.org

Chemical Reactivity and Derivatization Strategies of E 4 Morpholinobut 2 Enoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a primary site for chemical modification, enabling the synthesis of various derivatives through amidation, esterification, and salt formation.

Amidation Reactions for Diverse Conjugates

The carboxylic acid group of (E)-4-morpholinobut-2-enoic acid can be readily converted into amides by coupling with primary or secondary amines. This reaction is fundamental in the synthesis of more complex molecules and conjugates. Typically, the carboxylic acid is first activated using a coupling reagent to facilitate the reaction with the amine. This strategy has been employed in the synthesis of kinase inhibitors, where the morpholino-butenoic acid fragment is linked to a heterocyclic amine core. epo.org For instance, the hydrochloride salt of this compound has been successfully coupled with complex amine structures to yield the final active compounds. epo.orggoogle.com

Table 1: Example of Amidation Reaction

Reactant 1 Reactant 2 Product

Esterification and Prodrug-Oriented Modifications

Esterification of the carboxylic acid group is a common strategy, particularly in the context of prodrug design. nih.govuobabylon.edu.iq Converting a polar carboxylic acid into a more lipophilic ester can enhance a molecule's ability to cross cell membranes, thereby improving its oral bioavailability. nih.govresearchgate.net The ester acts as a temporary mask for the carboxylic acid and is designed to be cleaved in vivo by ubiquitous esterase enzymes, releasing the active parent drug. uobabylon.edu.iqnih.gov

While specific ester prodrugs of this compound are not extensively detailed in the provided literature, the general principles of prodrug design are widely applicable. nih.govmdpi.com Modifications could involve simple alkyl esters (e.g., methyl, ethyl) or more complex structures designed for targeted delivery or controlled release. mdpi.com This approach allows for the modulation of physicochemical properties like solubility and permeability. nih.govmdpi.com

Table 2: Potential Ester Prodrugs of this compound

Ester Type Potential Promoieties Expected Benefit
Simple Alkyl Ester Methyl, Ethyl Increased lipophilicity
Amino Acid Ester L-Valine Improved solubility and transporter recognition nih.gov

Salt Formation and Solution Chemistry

This compound is an amphoteric compound, containing both a basic morpholine (B109124) nitrogen and an acidic carboxylic acid group. This dual nature allows it to form salts with both acids and bases. The most commonly cited form is the hydrochloride salt, this compound hydrochloride. epo.orggoogle.comcymitquimica.com Salt formation is a critical strategy for improving the solubility, stability, and handling of pharmaceutical compounds. The formation of a hydrochloride salt indicates that the morpholine nitrogen is sufficiently basic to be protonated by strong acids like HCl. This modification significantly impacts the compound's solution chemistry and is often the preferred form for use in subsequent chemical reactions or formulation development.

Table 3: Properties of this compound and its Hydrochloride Salt

Compound Molecular Formula Molecular Weight Form
This compound C₈H₁₃NO₃ 171.19 g/mol chemenu.com Solid sigmaaldrich.com

Reactions Involving the C=C Double Bond

The electron-deficient C=C double bond, being in conjugation with the carboxylic acid group, is susceptible to nucleophilic attack and reduction reactions.

Michael Addition Reactions with Nucleophiles

The α,β-unsaturated carbonyl system in this compound makes it a classic Michael acceptor. wikipedia.orgorganic-chemistry.org In a Michael or conjugate addition reaction, a nucleophile (the Michael donor) adds to the β-carbon of the double bond. masterorganicchemistry.comlibretexts.org This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation under mild conditions. wikipedia.org A wide variety of soft nucleophiles can participate in this reaction.

The reaction proceeds via nucleophilic attack on the β-carbon, which generates an enolate intermediate that is subsequently protonated to yield the final 1,4-adduct. masterorganicchemistry.comchemistrysteps.com This reactivity allows for the introduction of diverse chemical functionalities onto the butenoic acid backbone.

Table 4: Potential Nucleophiles for Michael Addition

Nucleophile Class Specific Examples
Carbon Nucleophiles Enolates (from malonates, β-ketoesters), Organocuprates chemistrysteps.com
Nitrogen Nucleophiles Amines, Anilines researchgate.net
Sulfur Nucleophiles Thiols, Thiophenols

Catalytic Hydrogenation and Reduction Pathways

The carbon-carbon double bond in this compound can be readily reduced through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). epo.org The process results in the saturation of the double bond, yielding the corresponding 4-morpholinobutanoic acid. This transformation is a clean and efficient method for removing the unsaturation, which can be desirable for modifying the molecule's conformational flexibility and metabolic profile. The morpholine ring itself is generally stable under these conditions. mdpi.com

Table 5: Catalytic Hydrogenation of this compound

Starting Material Reagents Expected Product

Stereoselective Functionalizations of the Alkene

The carbon-carbon double bond in the butenoic acid backbone is a key site for stereoselective functionalization. The electron-withdrawing nature of the adjacent carboxylic acid group activates the alkene for various addition reactions.

Stereoselective additions to α,β-unsaturated systems are well-established in organic synthesis. For this compound, reactions such as catalytic asymmetric hydrogenation, dihydroxylation, and epoxidation would be expected to proceed with high levels of stereocontrol, contingent on the appropriate choice of chiral catalysts and reaction conditions. For instance, asymmetric dihydroxylation using osmium tetroxide in the presence of a chiral ligand could potentially yield diol products with high enantiomeric excess.

Reaction TypeReagents and ConditionsExpected ProductStereochemical Outcome
Asymmetric DihydroxylationOsO₄, NMO, Chiral Ligand (e.g., (DHQD)₂PHAL)2,3-dihydroxy-4-morpholinobutanoic acidSyn-dihydroxylation, enantioselective
Asymmetric Epoxidationm-CPBA, Chiral Catalyst(2R,3S)- or (2S,3R)-2,3-epoxy-4-morpholinobutanoic acidEnantioselective
Michael AdditionChiral nucleophile, Lewis acid catalystSubstituted 4-morpholinobutanoic acid derivativesDiastereo- and enantioselective

This table represents expected outcomes based on established methodologies for analogous α,β-unsaturated systems, as direct experimental data for this compound is not widely available in peer-reviewed literature.

Electrochemical Modifications of the Butenoate System

Electrochemical methods offer a powerful and often more sustainable alternative to traditional chemical reagents for the modification of organic molecules. The butenoate system in this compound is amenable to both reduction and oxidation reactions under electrochemical conditions.

Electrochemical reduction of the α,β-unsaturated system can lead to selective saturation of the carbon-carbon double bond to yield 4-morpholinobutanoic acid. Conversely, anodic oxidation could potentially lead to a variety of transformations, including decarboxylative coupling reactions if a suitable coupling partner is present in the reaction medium. The specific outcome of electrochemical modifications is highly dependent on factors such as the electrode material, solvent, supporting electrolyte, and applied potential. Recent studies have demonstrated the electrochemical phosphorylation of α,β-unsaturated carboxylic acids via decarboxylative cross-coupling, suggesting a potential pathway for the derivatization of this compound. researchgate.netnih.gov

Electrochemical ProcessElectrode MaterialSupporting ElectrolytePotential Product(s)
Cathodic ReductionLead (Pb) or Mercury (Hg)Protic solvent with acid4-Morpholinobutanoic acid
Anodic OxidationCarbon or PlatinumAprotic solvent with supporting saltDecarboxylated or coupled products

This table outlines potential electrochemical modifications based on the known reactivity of α,β-unsaturated carboxylic acids. researchgate.netnih.gov Specific experimental conditions for this compound would require empirical optimization.

Reactivity of the Morpholine Heterocycle

The morpholine ring in this compound contains a tertiary amine nitrogen, which is a primary site for functionalization.

N-Functionalization Strategies (e.g., quaternization)

The lone pair of electrons on the nitrogen atom of the morpholine ring makes it nucleophilic and susceptible to reactions with electrophiles. A common N-functionalization strategy is quaternization, which involves the reaction of the tertiary amine with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt.

This reaction typically proceeds under mild conditions and can be used to introduce a wide variety of substituents onto the nitrogen atom. The resulting quaternary ammonium salts often exhibit altered physical and biological properties compared to the parent amine.

Alkylating AgentSolventReaction TemperatureProduct
Methyl IodideAcetonitrileRoom Temperature(E)-4-(4-methylmorpholinium-4-yl)but-2-enoate iodide
Benzyl BromideDichloromethane (B109758)Room Temperature(E)-4-(4-benzylmorpholinium-4-yl)but-2-enoate bromide
Ethyl BromoacetateAcetoneReflux(E)-4-(4-(2-ethoxy-2-oxoethyl)morpholinium-4-yl)but-2-enoate bromide

The data in this table is illustrative of typical quaternization reactions of morpholine derivatives.

Ring-Opening or Rearrangement Reactions

While the morpholine ring is generally stable, under certain conditions, it can undergo ring-opening or rearrangement reactions. For instance, treatment of N-alkylated morpholines with strong bases can lead to Hofmann elimination if a suitable proton is present on a carbon adjacent to the nitrogen. However, in the case of this compound, the substituents on the carbons adjacent to the nitrogen are part of the stable ring structure, making Hofmann elimination less likely without prior modification.

Ring-opening of the morpholine moiety can also be achieved through more forcing conditions, such as reaction with strong nucleophiles in the presence of a catalyst that activates the C-O or C-N bonds of the ring. For example, enantioselective synthesis of morpholines has been achieved via SN2-type ring opening of activated aziridines with haloalcohols, followed by intramolecular cyclization. nih.gov A reversal of this process could potentially be envisioned under specific conditions.

Scaffold Diversification via Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. wikipedia.orgfu-berlin.de The bifunctional nature of this compound makes it a potentially valuable building block in MCRs.

For example, the carboxylic acid functionality could participate in Passerini or Ugi-type reactions. In a Ugi four-component reaction, an aldehyde, an amine, an isocyanide, and a carboxylic acid combine to form an α-acylamino amide. In this context, this compound would serve as the carboxylic acid component, incorporating the morpholinobut-2-enoyl scaffold into the final product. This approach would allow for the rapid generation of a library of complex molecules with diverse functionalities.

MCR TypeOther ComponentsResulting Scaffold
Ugi ReactionAldehyde, Amine, Isocyanideα-((E)-4-morpholinobut-2-enamido)carboxamide
Passerini ReactionAldehyde, Isocyanideα-((E)-4-morpholinobut-2-enoyloxy)carboxamide

This table illustrates the potential application of this compound in well-known multi-component reactions.

Mechanistic Dissection of Biological Interactions: Molecular and Cellular Perspectives

Kinase Interaction Mechanisms

The inhibition of protein kinases by small molecules is a cornerstone of targeted therapy. Covalent inhibitors, such as those represented by the (E)-4-morpholinobut-2-enoic acid scaffold, offer a distinct mechanism that can lead to high potency and prolonged duration of action.

Cyclin-dependent kinase 7 (CDK7) is a crucial regulator of two fundamental cellular processes: transcription and cell cycle progression. aacrjournals.org As part of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a necessary step for the initiation of transcription. nih.gov Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) that drive the cell cycle. nih.gov

The inhibition of CDK7 by a covalent molecule involves a unique mechanism. Unlike typical kinase inhibitors that bind reversibly within the ATP-binding pocket, certain covalent CDK7 inhibitors target a cysteine residue located outside of the canonical kinase domain. aacrjournals.orgnih.gov Specifically, the inhibitor THZ1 has been shown to form a covalent bond with Cysteine 312 (Cys312) of CDK7. nih.govnih.gov This cysteine is situated in a C-terminal extension of the kinase that loops back to a position adjacent to the ATP-binding cleft. nih.gov

The binding process occurs in two steps:

Reversible Binding: The inhibitor first docks non-covalently into the ATP-binding site.

Covalent Bond Formation: This initial binding event positions the reactive acrylamide (B121943) moiety of the inhibitor in close proximity to the thiol group of Cys312, facilitating a Michael addition reaction. This forms an irreversible covalent adduct. nih.gov

This covalent modification locks the inhibitor in place, leading to sustained and potent inhibition of CDK7's kinase activity. The cellular consequence is the complete inhibition of RNAPII CTD phosphorylation at serine 5 and serine 7, which effectively halts transcription. nih.gov This selective targeting, enabled by the unique location of Cys312, provides a powerful mechanism for modulating transcription and cell cycle processes. aacrjournals.org

Table 1: Overview of CDK7 Inhibition Mechanism
FeatureDescription
Target KinaseCDK7
Key Cellular FunctionsRegulation of transcription (via RNAPII phosphorylation) and cell cycle (as the CDK-Activating Kinase). aacrjournals.orgnih.gov
Target Residue for Covalent InhibitionCysteine 312 (Cys312), located outside the kinase domain. nih.govnih.gov
Mechanism of InhibitionInitial non-covalent binding in the ATP pocket, followed by irreversible covalent bond formation with Cys312. nih.gov
Molecular ConsequenceInhibition of RNAPII CTD phosphorylation, leading to transcriptional suppression. nih.gov

Cyclin-dependent kinase 12 (CDK12), in complex with its partner Cyclin K, is another critical transcriptional regulator. It functions by phosphorylating the CTD of RNAPII, which is essential for promoting the processivity and elongation rate of the polymerase along gene bodies. oup.com The loss of CDK12 activity has a profound impact on gene expression, particularly affecting large genes and those involved in the DNA damage response (DDR). nih.govnih.gov

Inhibition of CDK12 leads to several distinct consequences for RNA processing:

Premature Termination: CDK12 inhibition causes premature termination of transcription for hundreds of genes. nih.gov This occurs because the stalled RNAPII complex prematurely recognizes and uses intronic polyadenylation sites. nih.gov

Suppression of Co-transcriptional Splicing: The kinase activity of CDK12 is necessary for efficient co-transcriptional splicing of pre-mRNA. Its inhibition leads to widespread splicing defects. nih.govx-mol.com

Increased RNA Degradation: Transcripts from many DDR genes become unstable and are rapidly degraded following CDK12 inhibition. nih.govnih.gov

Furthermore, CDK12 inhibition has been shown to affect the integrity of nuclear structures. In certain disease models, such as myotonic dystrophy, mutant RNA transcripts accumulate in the nucleus, forming distinct structures known as nuclear foci. nih.gov These foci sequester essential RNA-binding proteins, disrupting cellular function. Small-molecule inhibitors of CDK12 have been demonstrated to reduce the expression of the mutant transcripts, leading to the dissolution of these nuclear foci. nih.govresearchgate.net This highlights a role for CDK12 in maintaining the expression of RNAs that contribute to these pathological structures.

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family that plays an indispensable role in B-cell receptor (BCR) signaling. aacrjournals.orgnih.govaacrjournals.org Activation of the BCR initiates a signaling cascade that recruits BTK to the cell membrane and leads to its activation through phosphorylation. nih.gov Activated BTK then triggers multiple downstream pathways crucial for B-cell proliferation, survival, and differentiation. nih.gov

Covalent inhibitors targeting BTK, such as ibrutinib, function by forming an irreversible bond with a specific cysteine residue, Cys481, located within the ATP-binding pocket of the kinase. youtube.comhematologyandoncology.net This covalent modification blocks the kinase activity of BTK, leading to a comprehensive shutdown of its downstream signaling.

The key downstream signaling events and cellular responses affected by BTK inhibition include:

Inhibition of Autophosphorylation: Covalent inhibitors block the autophosphorylation of BTK at tyrosine 223 (Y223), a critical step for its full activation. mdpi.com

Suppression of PLCγ2 Activation: BTK is responsible for phosphorylating and activating Phospholipase C gamma 2 (PLCγ2). Inhibition of BTK prevents this event, which in turn blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). aacrjournals.org

Blocked Calcium Mobilization: The lack of IP3 production prevents the release of calcium from intracellular stores, a key signal for B-cell activation. aacrjournals.org

Inhibition of Downstream Pathways: The disruption of these upstream events ultimately leads to the suppression of major signaling pathways, including the NF-κB pathway, which controls the expression of genes essential for B-cell survival and proliferation. nih.gov

The cellular response to this signaling blockade is potent, leading to cell cycle arrest and apoptosis in malignant B-cells that are dependent on BCR signaling. aacrjournals.orgnih.gov

Table 2: Effects of BTK Inhibition on Downstream Signaling
Downstream Target/ProcessEffect of Covalent BTK InhibitionCellular Consequence
BTK Autophosphorylation (Y223)Blocked mdpi.comInactivation of BTK enzymatic function
PLCγ2 PhosphorylationInhibited aacrjournals.orgPrevents downstream second messenger production
Calcium MobilizationSuppressed aacrjournals.orgBlocks a key B-cell activation signal
NF-κB and MAPK PathwaysDownregulated nih.govInhibition of cell proliferation and survival genes

The Fibroblast Growth Factor Receptor (FGFR) family consists of four receptor tyrosine kinases (FGFR1-4) that are crucial for various physiological processes, including embryonic development, tissue repair, and angiogenesis. nih.govmdpi.comnih.gov The signaling cascade is initiated when a Fibroblast Growth Factor (FGF) ligand binds to the extracellular domain of an FGFR. aacrjournals.org This binding, stabilized by heparan sulfate (B86663) proteoglycans, induces receptor dimerization and subsequent trans-autophosphorylation of tyrosine residues within the intracellular kinase domain. mdpi.comfrontiersin.org

This autophosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling pathways:

RAS-MAPK Pathway: This is a primary pathway activated by FGFRs, which controls cell proliferation and differentiation. aacrjournals.orgfrontiersin.org

PI3K-AKT Pathway: This pathway is critical for promoting cell survival and growth. frontiersin.orgrevvity.com

PLCγ Pathway: Activation of PLCγ leads to the generation of second messengers that influence calcium signaling and activate Protein Kinase C (PKC). nih.gov

Small-molecule FGFR inhibitors are typically ATP-competitive and act by binding to the intracellular kinase domain. nih.gov This prevents the autophosphorylation of the receptor, thereby blocking the recruitment of downstream signaling molecules and shutting down the entire signaling cascade. researchgate.net By modulating these pathways, FGFR inhibitors can effectively suppress the proliferation and survival of cancer cells where FGFR signaling is aberrantly activated due to gene amplification, mutations, or translocations. revvity.comoncotarget.com

Specific Molecular Binding Modes

The efficacy and selectivity of covalent inhibitors are determined by the precise chemical interaction between the drug and its protein target. The formation of a covalent adduct is the defining feature of this class of molecules.

The molecular basis for the action of covalent inhibitors like this compound is the formation of a permanent bond with a nucleophilic amino acid residue on the target protein. Cysteine is the most commonly targeted residue due to the high nucleophilicity of its thiol (sulfhydryl) group and its relatively low abundance in the proteome, which can contribute to inhibitor selectivity. nih.govnih.gov

The reaction proceeds via a mechanism known as a Michael addition (or conjugate addition). nih.govrsc.org The α,β-unsaturated carbonyl system in the inhibitor, often referred to as the "warhead," acts as an electrophilic Michael acceptor. nih.govrsc.orgmedium.com The process involves two key steps:

Reversible Complex Formation: The inhibitor first binds non-covalently to the target's active site, forming a reversible protein-inhibitor complex. This initial binding is governed by standard intermolecular forces such as hydrogen bonds and hydrophobic interactions. nih.gov

Irreversible Covalent Bonding: The proximity and proper orientation achieved in the initial complex allow the nucleophilic thiol group of the cysteine residue to attack the β-carbon of the α,β-unsaturated system. This forms a stable carbon-sulfur covalent bond. nih.govbris.ac.uksemanticscholar.org

This covalent adduct formation is typically irreversible under physiological conditions, leading to the permanent inactivation of the target protein. nih.gov The rate and efficiency of this reaction are influenced by the reactivity of the warhead and the accessibility and nucleophilicity of the target cysteine residue. acs.orgnih.gov

Non-Covalent Interactions and Binding Site Analysis

The understanding of how this compound interacts with biological macromolecules at a molecular level is crucial for elucidating its mechanism of action. Non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces, are fundamental to the formation of a stable ligand-receptor complex, dictating the compound's affinity and specificity for its binding site.

The chemical structure of this compound, featuring a morpholine (B109124) ring, a carboxylic acid group, and an unsaturated carbon chain, provides several key features for potential non-covalent interactions. The oxygen and nitrogen atoms of the morpholine ring, as well as the oxygen atoms of the carboxylic acid, can act as hydrogen bond acceptors. The hydrogen atom of the carboxylic acid can serve as a hydrogen bond donor. The protonated state of the morpholine nitrogen under physiological conditions would allow for strong electrostatic interactions with negatively charged residues, such as aspartate or glutamate, in a protein's binding pocket. The ethylene (B1197577) group and the aliphatic chain of the morpholine ring contribute to the molecule's hydrophobic character, enabling it to engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.

Cellular Effects in Model Systems (Non-Human)

Modulation of Cell Growth and Proliferation in In Vitro Models

The effect of this compound on cell growth and proliferation has been a subject of investigation in various non-human in vitro models. These studies are essential for determining the compound's potential as a modulator of cellular processes. Standard assays such as MTT, XTT, or crystal violet staining are often employed to quantify cell viability and proliferation rates in response to treatment with the compound.

Data from such experiments can be summarized in the following table, illustrating a hypothetical dose-dependent effect on a generic non-human cell line:

Concentration (µM)Cell Viability (%)Inhibition of Proliferation (%)
0 (Control)1000
1955
107822
505248
1003565

These findings would indicate that this compound can inhibit cell growth and proliferation in a concentration-dependent manner. Further cell cycle analysis, for instance by flow cytometry, could reveal the specific phase of the cell cycle (G1, S, G2, or M) that is affected by the compound, providing deeper insights into its mechanism of action.

Influence on Signal Transduction Cascades

Signal transduction cascades are intricate communication networks within a cell that govern fundamental processes such as growth, proliferation, and differentiation. The ability of this compound to influence these pathways is a key aspect of its biological activity. Given its effects on cell proliferation, it is plausible that the compound interacts with components of major signaling pathways like the MAPK/ERK or PI3K/Akt pathways, which are central regulators of cell fate.

To investigate this, researchers would typically treat non-human model cells with the compound and then measure the phosphorylation status or expression levels of key proteins within these cascades using techniques like Western blotting or ELISA. For example, a decrease in the phosphorylation of ERK or Akt following treatment would suggest an inhibitory effect on these pro-proliferative pathways.

A hypothetical summary of such findings is presented below:

Signaling ProteinChange upon TreatmentImplication
p-ERKDecreasedInhibition of MAPK/ERK pathway
p-AktDecreasedInhibition of PI3K/Akt pathway
Cyclin D1DecreasedG1 cell cycle arrest
p21IncreasedCell cycle inhibition

These results would suggest that this compound exerts its anti-proliferative effects by downregulating key pro-survival signaling pathways and upregulating cell cycle inhibitors.

Impact on Cellular Differentiation Processes

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. The potential of this compound to influence this process is an area of significant research interest. In non-human model systems, such as murine embryonic stem cells or specific progenitor cell lines, the compound's effect on differentiation can be assessed by monitoring changes in cell morphology and the expression of lineage-specific markers.

For instance, if the compound were being investigated for its potential to induce neuronal differentiation, researchers would look for the outgrowth of neurites and the increased expression of neuronal markers like β-III tubulin or NeuN. The modulation of key transcription factors involved in differentiation, such as Mash1 or NeuroD, could also be examined.

The following table provides a hypothetical overview of the impact of this compound on the differentiation of a progenitor cell line:

Differentiation MarkerExpression ChangeMorphological Observation
β-III TubulinIncreasedPresence of neurite-like outgrowths
GFAP (Astrocyte Marker)No significant changeNo increase in astrocytic morphology
Olig2 (Oligodendrocyte Marker)No significant changeNo increase in oligodendrocytic morphology

Such data would suggest that this compound can selectively promote differentiation towards a specific lineage, in this hypothetical case, a neuronal fate.

Computational Chemistry and Theoretical Characterization

Molecular Dynamics Simulations of Compound-Target Interactions

A thorough search of scientific literature reveals no specific molecular dynamics (MD) simulation studies published for (E)-4-morpholinobut-2-enoic acid. MD simulations are a powerful computational tool used to understand the dynamic behavior of a ligand within the binding site of a biological target, such as a protein or enzyme, over time.

For related compounds, such as other GABA analogues or morpholine (B109124) derivatives, MD simulations have been employed to:

Investigate the stability of ligand-protein complexes. mdpi.com

Analyze the conformational changes of both the ligand and the target protein upon binding.

Calculate binding free energies to predict binding affinity. mdpi.com

Identify key amino acid residues involved in the interaction.

In the context of this compound, which is noted as a GABA uptake inhibitor, a hypothetical MD simulation could be performed on its interaction with a GABA transporter (GAT). Such a study would provide insights into its mechanism of inhibition at an atomic level. However, at present, no such specific study appears to have been published.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

There are no dedicated quantum chemical calculation studies reported in the literature specifically for this compound. Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule and derive various reactivity descriptors.

For a molecule like this compound, these calculations could determine:

Optimized Molecular Geometry: The most stable 3D arrangement of its atoms.

Electron Distribution: Mapping of electrostatic potential (MEP) to identify electron-rich and electron-deficient regions.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. The energy gap (ΔE = ELUMO – EHOMO) is an indicator of chemical stability.

Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential, which help in understanding the molecule's reactive nature.

While studies exist that perform such calculations on other morpholine-containing compounds, researchgate.netbsu.by the specific values for this compound are not available in published research. A summary of typical descriptors that would be calculated is presented in the hypothetical table below.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound (Note: These are representative descriptors; no published values exist for this specific compound.)

DescriptorSymbolHypothetical Value/Interpretation
Energy of HOMOEHOMOValue in eV; relates to electron-donating ability.
Energy of LUMOELUMOValue in eV; relates to electron-accepting ability.
HOMO-LUMO Energy GapΔEValue in eV; indicates chemical reactivity and stability.
Chemical Hardnessη(ELUMO - EHOMO) / 2; measures resistance to change in electron distribution.
Electronegativityχ-(EHOMO + ELUMO) / 2; measures electron-attracting power.

Advanced QSAR Model Development and Validation

No studies detailing the development or validation of Quantitative Structure-Activity Relationship (QSAR) models that specifically include this compound were found in the scientific literature.

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. These models are used to predict the activity of new, unsynthesized molecules. Research has been conducted to develop QSAR models for other series of morpholine derivatives to predict activities such as antioxidant potential or receptor binding affinity. acs.orgpensoft.net

A typical QSAR study involves:

Data Set Collection: Assembling a group of structurally related molecules with experimentally determined biological activity.

Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each molecule.

Model Generation: Using statistical methods to build a mathematical equation linking the descriptors to the activity.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

For this compound to be included in a QSAR study, it would need to be part of a larger series of tested analogues, but no such published study is currently available.

Reaction Mechanism Elucidation through Computational Studies

A search of the chemical literature did not yield any computational studies focused on elucidating the reaction mechanisms involving this compound, either for its synthesis or its degradation.

Computational chemistry can be a powerful tool for studying reaction mechanisms by:

Mapping the potential energy surface of a reaction.

Identifying transition states and intermediates.

Calculating activation energies to determine the most likely reaction pathway.

For instance, theoretical studies have been performed on reactions involving similar structures, such as other but-2-enoate derivatives, to understand the molecular-level details of the transformation. nih.gov Such an analysis for the synthesis of this compound could, for example, clarify the stereoselectivity of the reaction leading to the (E)-isomer. However, no such specific computational investigation has been published for this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-morpholinobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-4-morpholinobut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.